Molecular Weight and Bulk Physicochemical Distinction from Clinical-Stage TRPM8 Agonists
The target compound possesses a molecular weight (MW) of 243.34 g/mol, placing it in a lower mass range compared to more complex clinical-stage cyclohexanecarboxamide derivatives found in recent patent literature, which often exceed 350 g/mol. [1] This lower MW likely correlates with higher ligand efficiency and may offer advantages in permeability and fragment-based drug discovery applications where rule-of-three compliance is desired. In contrast, the prototypical cooling agent WS-3 has a MW of 211.34 g/mol, while the more potent TRPM8 agonist WS-12 has a MW of 289.41 g/mol. The target compound's MW sits precisely between these two benchmarks, offering a distinct starting point for SAR exploration.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 243.34 g/mol |
| Comparator Or Baseline | WS-3: 211.34 g/mol; WS-12: 289.41 g/mol; Clinical-stage Sanofi compound: >350 g/mol (class estimate) |
| Quantified Difference | MW is 32 g/mol heavier than WS-3 and 46 g/mol lighter than WS-12. Significantly lighter than typical clinical leads. |
| Conditions | In silico or calculated molecular property; no specific assay context required. |
Why This Matters
The distinct molecular weight directly impacts compound procurement for medicinal chemistry campaigns, as it defines a unique property space not covered by existing off-the-shelf TRPM8 tools WS-3 or WS-12.
- [1] m.chemsrc.com. N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide. CAS 2034451-27-7. Molecular Formula: C13H25NO3, Molecular Weight: 243.34. Accessed April 29, 2026. View Source
